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RMC-113: A Technical Guide to Dual PIP4K2C and PIKfyve Inhibition

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Compound of Interest		
Compound Name:	RMC-113	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-113 is a novel small molecule inhibitor targeting two key lipid kinases:

Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C) and PIKfyve. This dual inhibitory action disrupts critical cellular processes, including endolysosomal trafficking and autophagy, presenting a promising therapeutic strategy for a range of diseases, notably cancers with specific genetic drivers such as KRAS mutations. This technical guide provides an in-depth overview of the core biology of PIP4K2C and PIKfyve, the mechanism of action of **RMC-113**, comprehensive quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PIP4K2C and PIKfyve: Key Therapeutic Targets

PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma) is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2C has been implicated in cancer progression, where it can influence cell growth, migration, and invasion.[1][2] Notably, PIP4K2C has been identified as a potential therapeutic target in breast cancer and may play a role in modulating the tumor microenvironment.



PIKfyve (Fab-1, YOTB, Vac1, and EEA1 domain-containing protein) is a phosphoinositide kinase that synthesizes phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol-3-phosphate (PI(3)P).[3] This lipid is crucial for the regulation of endosomal and lysosomal function, including membrane trafficking and autophagy.[3] Inhibition of PIKfyve has demonstrated therapeutic potential in various diseases, including cancer and viral infections.[3] In the context of cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), targeting PIKfyve has been shown to disrupt lysosomal function and induce synthetic lethality in combination with therapies targeting the KRAS-MAPK pathway.[4][5]

RMC-113: A Dual Inhibitor

RMC-113 is a potent, cell-active small molecule that selectively inhibits both PIP4K2C and PIKfyve.[6][7] This dual inhibition leads to a multifaceted disruption of cellular homeostasis, primarily by impairing autophagic flux.[6][7] The mechanism of action involves the reversal of virus-induced impairment of autophagy, highlighting its potential as a broad-spectrum antiviral agent.[7][8][9] The inhibitory activity of **RMC-113** against both kinases has been quantitatively characterized, demonstrating its high affinity and potency.

Quantitative Data Summary

The following tables summarize the key quantitative data for **RMC-113**'s inhibitory activity against its primary targets and its efficacy in cellular models.

Table 1: In Vitro Inhibitory Activity of RMC-113

Target	Parameter	Value (nM)
PIP4K2C	К	46
PIKfyve	К	370

Data sourced from MedchemExpress.[3]

Table 2: Antiviral Efficacy of RMC-113



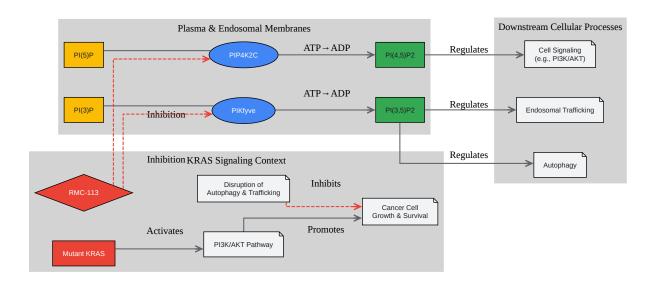
Virus	Cell Line	Parameter	Value (μM)
SARS-CoV-2	Calu-3	EC50	0.25
rVSV-SARS-CoV-2-S	Vero	EC50	1.8
VEEV (vaccine strain)	U-87 MG	EC50	1.4
DENV2	Huh7	EC50	1.4
EBOV	Huh7	EC50	5
MARV	Huh7	EC ₅₀	7.8

Data sourced from MedchemExpress.[3]

Signaling Pathways

The inhibition of PIP4K2C and PIKfyve by **RMC-113** impacts critical signaling pathways involved in cell growth, survival, and metabolism.





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Figure 1: Simplified signaling pathway of PIP4K2C and PIKfyve and the inhibitory action of **RMC-113**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the dual inhibition of PIP4K2C and PIKfyve by **RMC-113**.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **RMC-113** against PIP4K2C and PIKfyve.

Materials:



- Recombinant human PIP4K2C and PIKfyve enzymes
- Substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve)
- ATP
- RMC-113
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of RMC-113 in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Assay Setup:
 - \circ Add 5 μ L of diluted **RMC-113** or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
 - \circ Add 10 μ L of a 2x kinase/substrate mixture containing the purified kinase and its specific lipid substrate in kinase assay buffer to each well.
 - Pre-incubate the plate at room temperature for 10 minutes.
- Initiation of Kinase Reaction: Add 10 μL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
- Termination and Detection:
 - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.



- Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
- Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the RMC-113 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of **RMC-113** to engage its targets, PIP4K2C and PIKfyve, in a cellular context using a clickable probe and western blotting.

Materials:

- Cancer cell line of interest (e.g., A549-ACE2)
- RMC-113
- Clickable probe analog of RMC-113 (e.g., SRN2-002)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin beads
- Primary antibodies against PIP4K2C and PIKfyve
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- UV crosslinker

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the clickable probe alone or in combination with increasing concentrations of **RMC-113** for a specified time.
- · UV Crosslinking and Lysis:

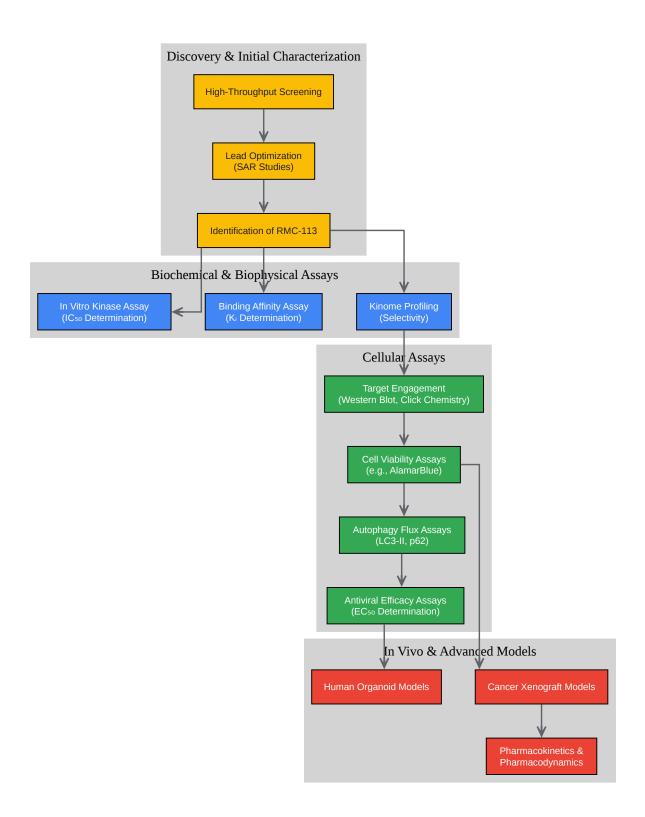


- Irradiate the cells with UV light to covalently link the probe to its targets.
- Wash the cells with cold PBS and lyse them on ice.
- Clarify the lysate by centrifugation.
- Click Reaction and Pulldown:
 - Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin tag to the probe.
 - Incubate the biotinylated lysate with streptavidin beads to pull down the probe-bound proteins.
- Western Blotting:
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound proteins by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against PIP4K2C and PIKfyve.
 - Incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the pulled-down PIP4K2C and PIKfyve in the presence of RMC-113 indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a dual kinase inhibitor like **RMC-113**.





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Figure 2: A representative experimental workflow for the characterization of a dual kinase inhibitor.

Conclusion

RMC-113 represents a significant advancement in the development of targeted therapies. Its unique dual inhibitory mechanism against PIP4K2C and PIKfyve offers a powerful approach to modulate fundamental cellular processes that are often dysregulated in cancer and viral diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this novel compound. Further investigation into the role of RMC-113 in various cancer models, particularly those with KRAS mutations, is warranted to fully elucidate its clinical utility.

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